REACTION_CXSMILES
|
[N+:1]([C:4]1[C:12]2[N:11]=[CH:10][NH:9][C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-])=O>CC(O)=O.[Pd]>[NH:9]1[C:8]2[CH:7]=[CH:6][CH:5]=[C:4]([NH2:1])[C:12]=2[N:11]=[CH:10]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2NC=NC21
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 3 h
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The crude mixture was filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
washing with MeOH
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
The column was washed with H2O and MeOH
|
Type
|
WASH
|
Details
|
The columns were washed with H2O and MeOH
|
Type
|
ADDITION
|
Details
|
Each of the columns containing product
|
Type
|
WASH
|
Details
|
were washed separately with 10% concentrated NH4OH in MeOH
|
Type
|
CUSTOM
|
Details
|
the product collected in fractions
|
Type
|
CONCENTRATION
|
Details
|
The collected fractions were concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=NC2=C1C=CC=C2N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |